molecular formula C17H25ClN2O4 B11830893 Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate

Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate

Cat. No.: B11830893
M. Wt: 356.8 g/mol
InChI Key: VZAONRWMMJUJNS-UHFFFAOYSA-N
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Description

Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C₁₇H₂₅ClN₂O₄ and a molecular weight of 356.84 g/mol . This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate typically involves the reaction of tert-butyl hydrazine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Deprotection: Acidic conditions using hydrochloric acid or trifluoroacetic acid are used for deprotection reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with hydrogen peroxide produces the corresponding oxidized product.

Scientific Research Applications

Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for targeted chemical synthesis and research applications.

Properties

Molecular Formula

C17H25ClN2O4

Molecular Weight

356.8 g/mol

IUPAC Name

tert-butyl N-[(4-chlorophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate

InChI

InChI=1S/C17H25ClN2O4/c1-16(2,3)23-14(21)19-20(15(22)24-17(4,5)6)11-12-7-9-13(18)10-8-12/h7-10H,11H2,1-6H3,(H,19,21)

InChI Key

VZAONRWMMJUJNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NN(CC1=CC=C(C=C1)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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